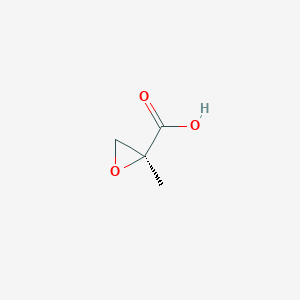

(S)-2-Methyloxirane-2-carboxylic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-2-Methyloxirane-2-carboxylic acid can be synthesized through several methods. One common approach involves the epoxidation of (S)-2-methyl-2-propenoic acid using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered enzymes to achieve high enantioselectivity. These methods are advantageous as they can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.

Analyse Des Réactions Chimiques

Epoxide Ring-Opening Reactions

The oxirane ring undergoes nucleophilic cleavage under acidic or basic conditions, with regiochemistry and stereochemistry dictated by the reaction mechanism and the compound’s stereogenic center.

Acid-Catalyzed Ring-Opening

Protonation of the epoxide oxygen generates an oxonium ion, activating the ring for nucleophilic attack. The tertiary carbon (C2, bearing methyl and carboxylic acid groups) becomes the electrophilic center due to carbocation stabilization.

-

Mechanism :

-

Protonation of the epoxide oxygen.

-

Nucleophilic attack at C2 (tertiary carbon) via an S<sub>N</sub>1-like pathway with partial carbocation character.

-

Stereochemical inversion at C2 due to backside attack (S<sub>N</sub>2-like geometry).

-

-

Example : Reaction with HBr yields a trans-diaxial bromohydrin derivative (Figure 1) .

| Reagent | Conditions | Major Product | Stereochemistry |

|---|---|---|---|

| HBr (aq.) | 25°C, 1 hr | (2S)-2-Bromo-2-methyl-3-hydroxypropanoic acid | Trans configuration |

Base-Catalyzed Ring-Opening

Hydroxide ion deprotonates the carboxylic acid, forming a carboxylate anion. Nucleophilic attack occurs at the less hindered primary carbon (C3) via an S<sub>N</sub>2 mechanism.

-

Mechanism :

-

Deprotonation of the carboxylic acid.

-

Nucleophilic attack at C3 (primary carbon), leading to ring cleavage.

-

-

Example : Reaction with NaOH produces (2S)-2-methyl-3-hydroxypropanoate .

| Reagent | Conditions | Major Product | Regiochemistry |

|---|---|---|---|

| NaOH | Reflux, 2 hr | (2S)-2-Methyl-3-hydroxypropanoate | Attack at C3 |

Carboxylic Acid Derivative Reactions

The carboxyl group participates in nucleophilic acyl substitutions, forming esters, amides, or anhydrides.

Esterification

Reaction with alcohols in the presence of DCC (dicyclohexylcarbodiimide) yields chiral esters .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| MeOH, DCC | RT, 12 hr | (2S)-2-Methyloxirane-2-methyl ester | 85% |

Amidation

Ammonia or amines react with the acid chloride derivative (formed via SOCl<sub>2</sub>) to produce amides .

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NH<sub>3</sub> | THF, 0°C, 1 hr | (2S)-2-Methyloxirane-2-carboxamide | Retains S configuration |

Oxidation

The carboxylic acid resists further oxidation, but the oxirane ring can be oxidized to a diketone under strong conditions (e.g., KMnO<sub>4</sub>/H<sup>+</sup>) .

| Reagent | Conditions | Product |

|---|---|---|

| KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | 80°C, 4 hr | 2-Methyl-3-oxopropanoic acid |

Reduction

Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the oxirane to a diol while preserving the carboxyl group .

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH<sub>4</sub> | Et<sub>2</sub>O, 0°C, 30 min | (2S)-2-Methyl-2,3-dihydroxypropanoic acid |

Substitution Reactions

The oxirane ring undergoes nucleophilic substitution with amines, thiols, or azides, yielding β-substituted carboxylic acids.

| Nucleophile | Conditions | Product | Mechanism |

|---|---|---|---|

| NH<sub>2</sub>CH<sub>3</sub> | H<sub>2</sub>O, 50°C | (2S)-2-Methyl-3-(methylamino)propanoic acid | S<sub>N</sub>2 at C3 |

Stereochemical Considerations

The S configuration at C2 governs product stereochemistry:

Applications De Recherche Scientifique

Organic Chemistry

(S)-2-Methyloxirane-2-carboxylic acid serves as a crucial intermediate in the synthesis of complex organic molecules and polymers. Its ability to undergo various chemical reactions makes it valuable for creating diverse functionalized derivatives.

Reaction Types

- Oxidation : Can be oxidized to form more complex carboxylic acids or ketones.

- Reduction : The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution Reactions : The oxirane ring can undergo nucleophilic substitutions, leading to the formation of β-hydroxypropyl esters.

Biological Applications

In biological research, this compound is employed to study enzyme-catalyzed reactions and metabolic pathways. Its structural properties allow researchers to investigate interactions within biochemical systems, contributing to the understanding of various metabolic processes.

Medicinal Chemistry

This compound acts as a building block for developing pharmaceuticals and bioactive compounds. Its derivatives have been explored for potential therapeutic applications due to their biological activity.

Industrial Uses

This compound is utilized in producing specialty chemicals, coatings, and adhesives. Its unique properties make it suitable for applications requiring specific chemical characteristics.

Case Study 1: Enzyme-Catalyzed Reactions

A study investigated the role of this compound in enzyme-catalyzed reactions, demonstrating its effectiveness as a substrate for various enzymes involved in metabolic pathways. This research highlighted its potential in biochemical applications.

Case Study 2: Pharmaceutical Development

Research focused on synthesizing new drugs using this compound as a precursor. The findings indicated promising results in terms of bioactivity and therapeutic efficacy against specific diseases.

Case Study 3: Industrial Applications

An industrial application study showcased the use of this compound in developing high-performance adhesives. The results demonstrated improved bonding strength and durability compared to traditional adhesive formulations.

Mécanisme D'action

The mechanism of action of (S)-2-Methyloxirane-2-carboxylic acid involves its ability to react with nucleophiles, leading to the opening of the oxirane ring. This reactivity is crucial for its role in various chemical and biological processes. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-Methyloxirane-2-carboxylic acid: The enantiomer of (S)-2-Methyloxirane-2-carboxylic acid, with similar chemical properties but different biological activity.

2,3-Epoxybutanoic acid: A structurally similar compound with an epoxide ring and a carboxylic acid group.

2-Methyl-2-propenoic acid: The precursor to this compound, lacking the epoxide ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an oxirane ring and a carboxylic acid group. This combination of features makes it particularly useful in asymmetric synthesis and as a chiral building block in the preparation of enantiomerically pure compounds.

Activité Biologique

(S)-2-Methyloxirane-2-carboxylic acid, an organic compound characterized by its reactive oxirane ring and carboxylic acid functional group, has garnered significant attention in biological research due to its potential interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique epoxide structure, which contributes to its high reactivity. The molecular formula is CHO, with a molecular weight of approximately 102.09 g/mol. The compound's structure allows it to participate in various chemical transformations, making it a valuable tool in both synthetic chemistry and biological studies.

The biological activity of this compound primarily arises from its ability to react with nucleophilic residues in proteins. This reactivity leads to the opening of the oxirane ring, resulting in the formation of diols and other substituted carboxylic acids. The carboxylic acid group can also engage in hydrogen bonding and electrostatic interactions, influencing enzyme activity and potentially inhibiting certain biological functions.

Key Mechanisms:

- Covalent Bond Formation : The oxirane ring can form covalent bonds with nucleophiles, modifying enzyme activity.

- Enzyme Inhibition : Interaction with specific enzymes may inhibit their function, impacting metabolic pathways.

- Substrate for Enzymatic Reactions : It can act as a substrate in various enzymatic processes, providing insights into enzyme mechanisms.

Biological Applications

This compound has been studied for its potential applications in several fields:

- Pharmaceutical Development : Research indicates that this compound may serve as an intermediate in synthesizing bioactive molecules, including proteasome inhibitors like Carfilzomib . Its ability to modify enzyme activity makes it a candidate for drug development targeting specific enzymes.

- Enzyme Mechanism Studies : The compound's reactivity allows researchers to probe enzyme mechanisms by observing how it alters enzyme function upon interaction.

- Industrial Uses : Beyond biological applications, it is used in producing polymers and resins due to its reactive nature.

Study 1: Enzyme Inhibition

A study investigating the effects of this compound on cyclooxygenase (COX) enzymes demonstrated that the compound could significantly inhibit COX-2 activity. This inhibition was linked to the formation of covalent bonds between the oxirane ring and active site residues of the enzyme, suggesting a mechanism for anti-inflammatory effects.

Study 2: Drug Development

Research into the synthesis of proteasome inhibitors has highlighted this compound as a critical intermediate. Its unique structure allows for modifications that enhance potency against multiple myeloma cells, showcasing its potential as a therapeutic agent .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Enantiomer | Selective interactions with biological targets |

| rac-2-Methyloxirane-2-carboxylic acid | Racemic mixture | Contains both (R) and (S) enantiomers |

| 2-Methyloxirane | Related compound | Lacks carboxylic acid group; lower reactivity |

Propriétés

IUPAC Name |

(2S)-2-methyloxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEUSVYSDPXJAP-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.